REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([CH:14]=[CH2:15])=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])([O-])=O>CCOC(C)=O.CCO.[Pd]>[NH2:1][C:4]1[C:5]([CH2:14][CH3:15])=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=C(C(=O)OC)C=CC1)C=C
|
Name
|
EtOAc EtOH
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCO
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was hydrogenated at 3 atm over night
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)OC)C=CC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.93 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |